4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile
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Overview
Description
4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound with the molecular formula C10H7FN4 It is a derivative of benzonitrile, featuring a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor™ in acetonitrile.
Coupling with Benzonitrile: The final step involves coupling the fluorinated pyrazole with benzonitrile derivatives under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzonitrile or pyrazole ring.
Substitution: Substituted derivatives with various functional groups replacing the fluorine or amino group.
Scientific Research Applications
4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as kinases and G-protein coupled receptors.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, thereby inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: Another fluorinated pyrazole derivative with similar biological activities.
4-(1H-Pyrazol-3-yl)benzonitrile: A non-fluorinated analog with different electronic properties.
Uniqueness
4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to the presence of both a fluorine atom and a pyrazole ring, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and material science .
Properties
Molecular Formula |
C10H7FN4 |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
4-fluoro-3-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C10H7FN4/c11-9-2-1-7(4-12)3-10(9)15-8-5-13-14-6-8/h1-3,5-6,15H,(H,13,14) |
InChI Key |
YTZZJNJJZUIZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)NC2=CNN=C2)F |
Origin of Product |
United States |
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